4-(6-Ethoxynaphthalen-2-yl)piperidine
Description
4-(6-Ethoxynaphthalen-2-yl)piperidine is a piperidine derivative featuring a naphthalene moiety substituted with an ethoxy group at the 6-position. The piperidine ring, a six-membered amine heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets . This compound’s synthesis typically involves nucleophilic substitution and reduction steps, as seen in analogous piperidine-aniline derivatives (e.g., Compound 48 in ), where bromonitrobenzene precursors are reacted with piperidine under catalytic hydrogenation conditions .
Properties
IUPAC Name |
4-(6-ethoxynaphthalen-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-19-17-6-5-15-11-14(3-4-16(15)12-17)13-7-9-18-10-8-13/h3-6,11-13,18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTUKHQZRCOZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolytic Deprotection of Benzyl-Protected Intermediates
A foundational approach to synthesizing 4-piperidinyl derivatives involves hydrogenolytic removal of benzyl protecting groups. In a patented method, 1-benzyl-4-piperidinylpiperidine undergoes hydrogenation in the presence of 10% palladium on carbon (Pd/C) under high-pressure conditions (20 kg/cm²) in toluene at 110–120°C. This step achieves quantitative conversion to 4-piperidinylpiperidine, with subsequent salt formation (e.g., dihydrochloride) via HCl gas treatment yielding 159 g of product (79.5% isolated yield). The choice of toluene as a solvent facilitates azeotropic water removal, critical for driving reversible enamine formation steps.
Suzuki-Miyaura Cross-Coupling for Aryl-Piperidine Bond Formation
Boronic Acid Coupling with Halogenated Piperidines
A modular route described in pharmacological studies utilizes Suzuki-Miyaura cross-coupling to attach 6-ethoxynaphthalen-2-yl groups to piperidine precursors. The protocol involves:
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Boc-Protected Intermediate : t-Butyl-4-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)piperidine-1-carboxylate serves as the coupling partner.
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Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with cesium carbonate in dimethoxyethane (DME) at 80°C.
Post-coupling, Boc deprotection with trifluoroacetic acid (TFA) liberates the primary amine, which undergoes reductive alkylation with formaldehyde and sodium cyanoborohydride to yield N-methyl-4-piperidinemethylene derivatives.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Ethoxy-2-naphthyl | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 72 |
| 6-Methoxy-2-quinolinyl | PdCl₂(dppf) | K₃PO₄ | Dioxane | 68 |
Reductive Amination and Enamine Cyclization
LiAlH₄-Mediated Reduction of Enamines
In a patent-derived method, 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 15–20°C. The reaction proceeds via hydride transfer to the imine bond, affording 1-benzyl-4-piperidinylpiperidine in 85% yield. This step highlights the necessity of temperature control to minimize over-reduction or side reactions.
Application to Ethoxynaphthalene Derivatives
Adapting this reduction to ethoxynaphthalene-containing enamines would require:
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Enamine Precursor Synthesis : Condensing 6-ethoxy-2-naphthaldehyde with piperidine-4-amine under Dean-Stark conditions.
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Reduction Optimization : Screening alternatives to LiAlH₄ (e.g., NaBH₄ with acetic acid) to improve functional group tolerance.
Dieckmann Cyclization for Piperidine Ring Formation
Intramolecular Ester Condensation
The Dieckmann cyclization of N,N-bis(β-methyl propionate)benzylamine generates the piperidine core via intramolecular ester condensation. Key parameters include:
This method produces 1-benzyl-4-piperidone in 74% yield after hydrolysis and decarboxylation.
Incorporating Ethoxynaphthalene Moieties
Substituting benzylamine with 6-ethoxy-2-naphthylmethylamine could enable direct access to the target compound. However, steric hindrance from the naphthalene group may necessitate longer reaction times or elevated temperatures.
Industrial-Scale Considerations and Challenges
Solvent and Catalyst Recycling
The patent method emphasizes cost-effectiveness through solvent recovery (toluene, ethyl acetate) and palladium catalyst reuse. Filtration and distillation protocols achieve >90% solvent recovery, critical for large-scale production.
Regioselectivity in Naphthalene Functionalization
Introducing the ethoxy group at the 6-position of naphthalene remains challenging due to competing substitution at the 1- and 3-positions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) could improve regiocontrol .
Chemical Reactions Analysis
4-(6-Ethoxynaphthalen-2-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-(6-Ethoxynaphthalen-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-Ethoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
The table below summarizes key properties derived from analogous compounds:
*Estimated based on analogous naphthalene-piperidine systems.
- The ethoxynaphthalene group increases lipophilicity (higher LogP) compared to ethyl acetate or fluorophenyl analogs, favoring membrane penetration but reducing aqueous solubility .
- TPSA (Topological Polar Surface Area) is lower than in ester-containing derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate), suggesting enhanced passive diffusion .
Biological Activity
4-(6-Ethoxynaphthalen-2-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a naphthalene moiety substituted with an ethoxy group at the 6-position and a piperidine ring. The synthesis typically involves nucleophilic substitution reactions, where 6-ethoxynaphthalene reacts with piperidine under controlled conditions. Common solvents include tetrahydrofuran (THF) with bases such as sodium hydride (NaH) facilitating the reaction.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively, which may be extrapolated to this compound.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies focused on cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in certain types of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways that are crucial for cell survival and proliferation .
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity.
- Enzyme Inhibition : It has been suggested that this compound might inhibit enzymes critical for cancer cell metabolism, thus disrupting their growth .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute tested the antimicrobial activity of various derivatives of naphthalene-based compounds, including this compound. Results indicated significant inhibition of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
Study 2: Anticancer Effects
In a separate study published in a peer-reviewed journal, the anticancer effects of the compound were evaluated against human breast cancer cell lines. The results showed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Receptor binding and enzyme inhibition |
| 4-(6-Methoxynaphthalen-2-yl)piperidine | Low | Moderate | Primarily receptor interaction |
| 4-(6-Isopropoxynaphthalen-2-yl)piperidine | High | Moderate | Mixed mechanism |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
